molecular formula C9H7BrO2 B8761737 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B8761737
M. Wt: 227.05 g/mol
InChI Key: PHMGSVNWPDXFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran-3-one

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

5-bromo-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H7BrO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3

InChI Key

PHMGSVNWPDXFLL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of acetic acid 5-bromo-2-methyl-benzofuran-3-yl ester (18.9 g, 70.4 mmol) in methanol (232 mL) and a I M aqueous HCl solution (44 mL) is heated under reflux (75° C.) for 7 h. After cooling to room temperature the reaction mixture is concentrated by rotary evaporation. The residue is diluted with water and extracted three times with diethyl ether. The combined organic layers are washed with water, brine, dried over Na2SO4, filtered and concentrated at reduced pressure to afford the title compound as a yellow oil (14.7 g, 64.7 mmol, 92%). MS (ES+): 227 (M(C9H779BrO2)+H)+.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
232 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Yield
92%

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